molecular formula C27H26FN3O5S B2739417 2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 489425-76-5

2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2739417
CAS No.: 489425-76-5
M. Wt: 523.58
InChI Key: MFFMMINBBSWLQL-UHFFFAOYSA-N
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Description

The compound “2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It is related to a class of compounds known as substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates . These compounds have been found to have pronounced analgesic activity, as well as a weak antimicrobial effect .

Scientific Research Applications

Synthesis and Structural Insights

Research on similar compounds has led to the development of novel synthetic routes and provided insights into the structural aspects of such molecules. For instance, studies have shown the synthesis of related quinolinone and tetrahydroisoquinoline derivatives, highlighting the potential for diverse applications in scientific research due to their unique chemical properties. These compounds have been synthesized through various methods, including Pummerer-type cyclization and acyliminium ion cyclisation, indicating a broad interest in exploring their structural and functional diversity (Toda et al., 2000; King, 2007).

Antitumor Activity

Several studies have evaluated the antitumor activities of compounds with structural similarities, demonstrating promising results. For instance, novel 3-benzyl-4(3H)quinazolinone analogues were synthesized and evaluated for their in vitro antitumor activity, showing significant broad-spectrum antitumor activity. This suggests potential therapeutic applications for compounds with similar structures in cancer treatment (Al-Suwaidan et al., 2016).

Molecular Docking and Pharmacological Potential

The exploration of molecular docking and vibrational spectroscopy of compounds within this chemical family has provided insights into their binding affinities and potential pharmacological applications. For example, detailed DFT and experimental studies on similar quinazolinone derivatives have revealed their inhibitory activity against specific targets such as BRCA2 complex, suggesting their potential use in targeted therapy (El-Azab et al., 2016).

Antimicrobial and Anticancer Properties

The synthesis and evaluation of novel sulfonamide derivatives have shown cytotoxic activity against cancer cell lines, indicating the potential of these compounds in developing new anticancer treatments. Such studies underline the importance of structural modifications in enhancing the biological activities of these molecules (Ghorab et al., 2015).

Properties

IUPAC Name

2-[[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O5S/c1-34-21-11-15(12-22(35-2)26(21)36-3)24-18(13-29)27(31-19-5-4-6-20(32)25(19)24)37-14-23(33)30-17-9-7-16(28)8-10-17/h7-12,24,31H,4-6,14H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFMMINBBSWLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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